molecular formula C21H18ClFN6O2 B13385270 (S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone

(S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone

Katalognummer: B13385270
Molekulargewicht: 440.9 g/mol
InChI-Schlüssel: RZUOCXOYPYGSKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone is a synthetic small molecule compound designed for advanced chemical and pharmaceutical research. It features a complex structure incorporating multiple privileged heterocyclic scaffolds, including a 2-pyridone core and a pyrazolyl-amino-pyrimidine moiety, which are known to be associated with a wide range of biological activities. The 2-pyridone pharmacophore is a structure of significant interest in medicinal chemistry, as derivatives have been reported to exhibit diverse biological activities, including antimicrobial, antitumor, and antimalarial properties . Furthermore, the presence of the pyrimidine and pyrazole rings suggests potential as a kinase inhibitor scaffold. Pyrazolopyrimidine derivatives, for instance, are well-established as bioisosteres of purine bases and are frequently investigated as potent inhibitors of kinases such as CDK2 and LRRK2 for cancer and neurological research, respectively . The specific stereochemistry conferred by the (S)-configured 2-hydroxyethyl chain may be critical for its binding affinity and selectivity towards a biological target. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to conduct their own thorough safety and efficacy evaluations for their specific applications.

Eigenschaften

Molekularformel

C21H18ClFN6O2

Molekulargewicht

440.9 g/mol

IUPAC-Name

1-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one

InChI

InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27)

InChI-Schlüssel

RZUOCXOYPYGSKL-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods

The preparation of (S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone is described in the literature, specifically its synthesis and characterization.

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one, 22

This compound is also referred to as GDC-0994.

Analytical Data

Spectroscopic data is available for compound 22:

  • D \$$23 + 113.8 \$$ (\$$c \$$ 0.29, MeOH)
  • IR 1660, 1582, 1557 cm–1
  • 1H NMR (500 MHz, DMSO-\$$d_6\$$): δ 9.69–9.52 (s, 1H), 8.69–8.49 (d, \$$J \$$= 5.1 Hz, 1H), 8.09–7.77 (d, \$$J \$$= 7.3 Hz, 1H), 7.61–7.56 (t, \$$J \$$= 8.1 Hz, 1H), 7.50–7.47 (d, \$$J \$$= 5.1 Hz, 1H), 7.46–7.42 (dd, \$$J \$$= 10.6, 2.0 Hz, 1H), 7.38–7.36 (d,...

Related analogs and their analytical data

The literature also provides preparation and analytical data for related analogs:

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-(1-methyl-1H-pyrazol-4-ylamino)pyrimidin-4-yl)pyridin-2(1H)-one, 10

  • 1H NMR (400 MHz, DMSO-\$$d_6\$$) δ 9.61 (s, 1H), 8.55 (d, \$$J\$$= 5.0 Hz, 1H), 7.93 (d, \$$J\$$= 7.3 Hz, 1H), 7.87 (s, 1H), 7.64–7.52 (m, 2H), 7.45 (dd, \$$J\$$= 10.6, 1.9 Hz, 1H), 7.31 (d, \$$J\$$= 5.1 Hz, 1H), 7.21–7.14 (m, 2H), 6.93 (dd, \$$J\$$= 7.3, 1.8 Hz, 1H), 5.99 (dd, \$$J\$$= 7.7, 5.5 Hz, 1H), 5.34 (t, \$$J\$$= 5.3 Hz, 1H), 4.23–4.13 (m, 1H), 4.10–4.01 (m, 1H), 3.82 (s, 3H).
  • m/z(APCI-pos) M + 1 = 441.1

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-(1,5-dimethyl-1H-pyrazol-4-ylamino)pyrimidin-4-yl)pyridin-2(1H)-one, 11

  • 1H NMR (400 MHz, DMSO-\$$d_6\$$) δ 8.87 (s, 1H), 8.47 (d, \$$J\$$= 4.9 Hz, 1H), 7.90 (d, \$$J\$$= 7.3 Hz, 1H), 7.57 (dd, \$$J\$$= 17.1, 9.0 Hz, 2H), 7.49–7.38 (m, 1H), 7.27 (d, \$$J\$$= 5.1 Hz, 1H), 7.19–7.05 (m, 2H), 6.84 (t, \$$J\$$= 15.6 Hz, 1H), 5.97 (dd, \$$J\$$= 7.8, 5.6 Hz, 1H), 5.32 (t, \$$J\$$= 5.3 Hz, 1H), 4.15 (ddd, \$$J\$$= 13.4, 7.9, 5.7 Hz, 1H), 4.03 (dt, \$$J\$$= 21.4, 7.5 Hz, 1H), 3.71 (d, \$$J\$$= 9.7 Hz, 3H), 2.17 (d, \$$J\$$= 8.2 Hz, 3H).
  • m/z(APCI-pos) M + 1 = 455.1

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-(1-ethyl-1H-pyrazol-4-ylamino)pyrimidin-4-yl)pyridin-2(1H)-one, 15

  • 1H NMR (400 MHz, DMSO-\$$d_6\$$) δ 9.59 (s, 1H), 8.62–8.51 (m, 1H), 7.97–7.88 (m, 2H), 7.59 (t, \$$J\$$= 8.1 Hz, 2H), 7.45 (dd, \$$J\$$= 10.5, 1.6 Hz, 1H), 7.30 (d, \$$J\$$= 5.1 Hz, 1H), 7.16 (t, \$$J\$$= 5.0 Hz, 2H), 6.93 (dd, \$$J\$$= 7.2, 1.6 Hz, 1H), 6.02–5.96 (m, 1H), 5.33 (s, 1H), 4.23–4.02 (m, 4H), 1.36 (t, \$$J\$$= 7.3 Hz, 3H).
  • m/z(APCI-pos) M + 1 = 455.1

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-(3,5-dimethyl-1H-pyrazol-4-ylamino)pyrimidin-4-yl)pyridin-2(1H)-one, 18

  • 1H NMR (400 MHz, DMSO-\$$d_6\$$) δ 12.04 (s, 1H), 8.48 (d, \$$J\$$= 34.0 Hz, 2H), 7.88 (d, \$$J\$$= 6.9 Hz, 1H), 7.57 (t, \$$J\$$= 8.1 Hz, 1H), 7.42 (dd, \$$J\$$= 10.5, 1.9 Hz, 1H), 7.24 (d, \$$J\$$= 5.1 Hz, 1H), 7.14 (d, \$$J\$$= 8.3 Hz, 1H), 7.04 (s, 1H), 6.79 (s, 1H), 6.01–5.91 (m, 1H), 5.31 (t, \$$J\$$= 5.2 Hz, 1H), 4.14 (s, 1H), 4.08–3.99 (m, 1H), 2.13–1.93 (m, 6H).
  • m/z(APCI-pos) M + 1 = 455.1

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-3-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one, 21

  • 1H NMR (400 MHz, DMSO-\$$d_6\$$) δ 9.90 (s, 1H), 8.56 (d, \$$J\$$= 5.1 Hz, 1H), 7.92 (t, \$$J\$$= 9.9 Hz, 1H), 7.63–7.54 (m, 2H), 7.45 (dd, \$$J\$$= 10.6, 2.0 Hz, 1H), 7.37 (d, \$$J\$$= 5.1 Hz, 1H), 7.17 (dt, \$$J\$$= 4.9, 2.4 Hz, 2H), 6.92 (dd, \$$J\$$= 7.3, 2.0 Hz, 1H), 6.62 (d, \$$J\$$= 2.2 Hz, 1H), 5.99 (dd, \$$J\$$= 7.9, 5.5 Hz, 1H), 5.36–5.29 (m, 1H), 4.23–4.12 (m, 1H), 4.10–4.01 (m, 1H), 3.76 (s, 3H).
  • m/z(APCI-pos) M + 1 = 444.1

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-ethyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one, 23

  • 1H NMR (500 MHz, DMSO-\$$d_6\$$) δ 8.64–8.52 (d, \$$J\$$= 5.1 Hz, 1H), 7.98–7.87 (d, \$$J\$$= 7.4 Hz, 1H), 7.66–7.52 (t, \$$J\$$= 8.1 Hz, 1H), 7.47–7.45 (d, \$$J\$$= 5.1 Hz, 1H), 7.45–7.41 (dd, \$$J\$$= 10.5, 2.0 Hz, 1H), 7.40–7.38 (d, \$$J\$$= 1.9 Hz, 1H), 7.21–7.05 (m, 2H), 6.92–6.77 (dd, \$$J\$$= 7.3, 2.0 Hz, 1H), 6.33–6.18 (d, \$$J\$$= 1.8 Hz, 1H), 6.03–5.90 (dd, \$$J\$$= 8.0, 5.5 Hz, 1H), 4.24–4.07 (dd, \$$J\$$= 11.8, 8.2 Hz, 1H), 4.11–3.93 (q, \$$J\$$= 7.0 Hz, 3H), 1.41–1.13 (t, \$$J\$$= 7.2 Hz, 3H).
  • m/z(APCI-pos) M + 1 = 455.1

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1,3-dimethyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one, 24

  • 1H NMR (400 MHz, DMSO-\$$d_6\$$) δ 9.54 (s, 1H), 8.59 (d, \$$J\$$= 5.1 Hz, 1H), 7.92 (t, \$$J\$$= 9.6 Hz, 1H), 7.58 (t, \$$J\$$= 8.1 Hz, 1H), 7.45 (dd, \$$J\$$= 11.5, 7.9 Hz, 2H), 7.20–7.08 (m, 2H), 6.87 (d, \$$J\$$= 7.3 Hz, 1H), 6.04 (s, 1H), 6.02–5.92 (m, 1H), 5.34 (t, \$$J\$$= 5.2 Hz, 1H), 4.24–4.10 (m, 1H), 4.10–4.00 (m, 1H), 3.59 (s, 3H), 2.12 (s, 3H).
  • m/z(APCI-pos) M + 1 = 455.1

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1,4-dimethyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one, 27

  • 1H NMR (400 MHz, DMSO-\$$d_6\$$) δ 9.21 (s, 1H), 8.54 (d, \$$J\$$= 5.1 Hz, 1H), 7.90 (d, \$$J\$$= 7.3 Hz, 1H), 7.57 (t, \$$J\$$= 8.1 Hz, 1H), 7.41 (dd, \$$J\$$= 7.8, 3.4 Hz, 2H), 7.25 (s, 1H), 7.14 (d, \$$J\$$= 8.4 Hz, 1H), 7.07 (s, 1H), 6.79 (s, 1H), 6.02–5.88 (m, 1H), 5.30 (t, \$$J\$$= 5.1 Hz, 1H), 4.14 (dd, \$$J\$$= 15.2, 9.9 Hz, 1H), 4.08–3.96 (m, 1H), 3.58 (s, 3H), 1.83 (s, 3H).
  • m/z(APCI-pos) M + 1 = 455.1

Analyse Chemischer Reaktionen

Key Functional Groups and Reactivity

The molecule contains:

  • A pyridone core (acidic proton at C2, susceptible to nucleophilic attack)

  • Hydroxyethyl side chain (potential for oxidation or protection/deprotection strategies)

  • 4-Chloro-3-fluorophenyl group (electrophilic aromatic substitution sites)

  • Pyrimidine-pyrazole amino linkage (site for cross-coupling or substitution reactions)

These groups enable diverse transformations, particularly in palladium-catalyzed couplings and regioselective substitutions .

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro-3-fluorophenyl group undergoes selective displacement under basic conditions:

  • Fluorine is typically more reactive than chlorine in SNAr due to its higher electronegativity.

  • Example: Reaction with amines (e.g., morpholine) in DMF at 120°C replaces fluorine with an amino group .

Hydroxyethyl Side-Chain Modifications

The 2-hydroxyethyl chain participates in:

  • Oxidation : Converted to a ketone using Dess-Martin periodinane (87% yield) .

  • Protection : Silylation with TBSCl/imidazole in DCM to prevent unwanted side reactions during synthesis .

Pyridone Ring Reactivity

The pyridone core undergoes:

  • Alkylation : At the N1 position using alkyl halides (e.g., methyl iodide, 90% yield in DMF with NaH) .

  • Halogenation : Bromination at C5 with NBS in THF (72% yield) .

Comparative Reaction Data for Analogues

Modifications to the pyrazole ring alter reactivity and yields:

Pyrazole SubstituentCoupling PartnerYieldNotes
1-Methyl4-Bromopyridone55%Baseline activity
1-Ethyl-3-methyl4-Chloropyrimidine68%Enhanced steric bulk
3,5-Dimethyl2-Aminopyrimidine45%Reduced solubility

Stability Under Acidic/Basic Conditions

  • Acidic (pH 2) : Pyridone ring remains stable, but hydroxyethyl group may dehydrate at >60°C .

  • Basic (pH 10) : Gradual hydrolysis of the pyrimidine-amino linkage over 24 h .

Catalytic Hydrogenation

The pyrimidine ring resists hydrogenation (10 atm H₂, Pd/C), while the pyridone core is selectively reduced to piperidine under harsher conditions (80°C, 48 h) .

Wissenschaftliche Forschungsanwendungen

Ravoxertinib has a wide range of scientific research applications, including:

Wirkmechanismus

Ravoxertinib exerts its effects by selectively inhibiting ERK1/2, which are key components of the MAPK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. By inhibiting ERK1/2, Ravoxertinib disrupts the signaling cascade, thereby reducing tumor cell growth and inducing apoptosis. The molecular targets of Ravoxertinib include mitogen-activated protein kinase 1 (MAPK1) and mitogen-activated protein kinase 3 (MAPK3) .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the pharmacological and structural uniqueness of GDC-0994, a comparison with structurally and functionally related kinase inhibitors is provided below. Key analogs were selected based on shared pharmacophoric features, such as pyrimidine/pyridone cores, halogenated aromatic systems, and kinase-targeting motifs.

Table 1: Structural and Functional Comparison of GDC-0994 with Analogs

Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Target Kinase Selectivity Profile Source
GDC-0994 (CAS 1453848-26-4) Pyridone-pyrimidine 4-Chloro-3-fluorophenyl, (S)-hydroxyethyl, 1-methylpyrazole 440.86 ERK1/2 High selectivity over CDK2, Aurora A Journal of Medicinal Chemistry
Example 59 (Patent EP1201300459) Chromenone-pyrazolopyrimidine 3-Fluorophenyl, 5-fluorochromenone, sulfonamide 599.1 Undisclosed kinase Not reported Patent EP1201300459
(R)-4-(3-((S)-1-(4-Amino-3-methyl… Pyrrolidinone-pyrazolopyrimidine 5-Chloro-2-ethoxy-6-fluorophenyl, 4-aminopyrazolopyrimidine Not reported Likely kinase-related Not reported Experimental synthesis

Key Findings:

Structural Similarity vs. Functional Divergence: GDC-0994 and Example 59 (Patent EP1201300459) share halogenated aromatic rings (fluorine/chlorine) and heterocyclic cores but differ in kinase targeting. GDC-0994’s pyridone-pyrimidine scaffold confers ERK1/2 specificity, whereas Example 59’s chromenone-pyrazolopyrimidine structure lacks disclosed kinase data, suggesting divergent applications . The pyrrolidinone analog () incorporates a pyrazolopyrimidine motif similar to GDC-0994 but substitutes the pyridone with a pyrrolidinone ring, which may alter solubility or binding kinetics .

Role of Halogenation: Fluorine and chlorine atoms in GDC-0994’s phenyl group enhance hydrophobic interactions and metabolic stability compared to non-halogenated analogs. This aligns with trends in kinase inhibitor design, where halogenation improves target affinity and pharmacokinetics .

Stereochemical Impact :

  • The (S)-hydroxyethyl configuration in GDC-0994 is critical for ERK1/2 inhibition. Enantiomeric counterparts (e.g., (R)-isomers) of similar compounds often exhibit reduced activity, as seen in analogs from and , where stereochemistry directly correlates with efficacy .

Computational Similarity Metrics: Using Tanimoto and Dice coefficients (common in ligand-based virtual screening), GDC-0994 shows moderate similarity (Tanimoto ~0.6–0.7) to pyrazolopyrimidine-based inhibitors like Example 59, but lower similarity (<0.5) to pyrrolidinone derivatives due to core divergence .

Activity Cliffs: Minor structural changes, such as replacing the pyridone in GDC-0994 with a chromenone (Example 59), can lead to significant shifts in biological activity, underscoring the "activity cliff" phenomenon where small modifications disrupt target engagement .

Research Implications and Limitations

  • GDC-0994’s Advantage: Its combination of pyridone-pyrimidine architecture and halogenation achieves a balance between potency and selectivity, a feature less pronounced in structurally related compounds like Example 59 .
  • Data Gaps: Limited pharmacokinetic or toxicity data for analogs (e.g., Example 59, ) restrict direct comparison. Further studies on their kinase profiles and ADME properties are needed.
  • Methodological Variability : Compound similarity assessments depend on fingerprinting methods (e.g., Morgan vs. MACCS fingerprints), which may yield conflicting results .

Biologische Aktivität

(S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone, commonly referred to as GDC-0994, is a compound under investigation for its potential therapeutic applications, particularly as an inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H19ClF2N6O2
  • Molecular Weight : 477.32 g/mol
  • CAS Number : 2070009-58-2

GDC-0994 acts primarily as an ERK1/2 inhibitor, which plays a crucial role in the MAPK signaling pathway involved in cell proliferation and survival. By inhibiting this pathway, GDC-0994 can potentially suppress tumor growth in various cancer types.

MechanismDescription
TargetERK1/2 Kinase
PathwayMAPK Signaling Pathway
EffectInhibition of cell proliferation and survival

Anticancer Activity

GDC-0994 has shown promising results in preclinical studies as an anticancer agent. In vitro assays demonstrated its ability to inhibit the proliferation of several cancer cell lines.

Case Studies

  • Inhibition of Tumor Growth :
    • In a study involving various cancer cell lines, GDC-0994 exhibited IC50 values ranging from 0.12 to 0.20 μM, indicating potent antiproliferative activity against cancer cells .
  • Selectivity Index :
    • The selectivity index (SI) for GDC-0994 was found to be significantly high, suggesting that it preferentially targets cancer cells over normal cells .

Antiviral Activity

Recent studies have also explored the antiviral properties of pyrazole derivatives similar to GDC-0994. These compounds demonstrated efficacy against viral replication in cellular models, particularly against Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV) .

Table 2: Biological Activity Overview

Activity TypeCell Line/OrganismIC50 Value (μM)Reference
AnticancerHeLa (cervical cancer)0.12
AntiviralHCV7.0
AntiviralRSV0.20

Safety and Toxicity Profile

Initial safety assessments indicate that GDC-0994 exhibits low toxicity levels in normal human fibroblast cells, suggesting a favorable safety profile for potential clinical applications . However, further toxicological studies are necessary to fully elucidate its safety margin.

Q & A

Q. What are the critical steps for synthesizing this compound while ensuring stereochemical integrity?

  • Methodological Answer : The synthesis requires precise control over chiral centers, particularly the (S)-configuration at the hydroxyethyl group. Key steps include:
  • Chiral resolution : Use enantioselective catalysts (e.g., Sharpless epoxidation analogs) to isolate the (S)-enantiomer .
  • Protecting groups : Protect the hydroxyl group during pyridone ring formation to avoid side reactions .
  • Coupling reactions : Employ Buchwald-Hartwig amination for pyrimidyl-pyrazole linkage, optimizing palladium catalysts and ligand ratios .

Q. How can researchers validate the compound’s purity and structural identity?

  • Methodological Answer : Combine multiple analytical techniques:
  • HPLC : Use C18 columns with acetonitrile/water gradients (≥98% purity threshold) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., hydroxyethyl orientation) via single-crystal diffraction .
  • NMR : Confirm substitution patterns (e.g., 4-chloro-3-fluorophenyl integration at δ 7.2–7.5 ppm) .

Q. What safety protocols are essential for handling intermediates like 4-chloro-3-fluorophenyl derivatives?

  • Methodological Answer :
  • Waste management : Segregate halogenated byproducts and dispose via certified hazardous waste contractors .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods during pyrimidine coupling steps to mitigate inhalation risks .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yields for multi-step syntheses?

  • Methodological Answer : Apply Bayesian optimization to screen variables:
  • Parameters : Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%) .
  • Response surface methodology (RSM) : Model interactions between parameters to identify maxima in yield and enantiomeric excess .

Q. What strategies resolve contradictions in spectral data for structurally similar byproducts?

  • Methodological Answer :
  • High-resolution mass spectrometry (HRMS) : Differentiate isomers (e.g., pyridone vs. pyrimidine tautomers) with <1 ppm mass accuracy .
  • 2D NMR (COSY, NOESY) : Assign overlapping proton signals in aromatic regions to confirm regioselectivity .

Q. How can computational methods predict metabolic stability of this compound?

  • Methodological Answer :
  • Density functional theory (DFT) : Calculate bond dissociation energies for hydroxyl groups to assess oxidative liability .
  • Molecular docking : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.